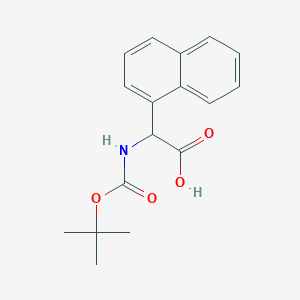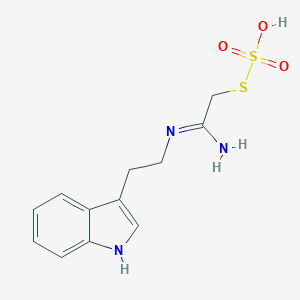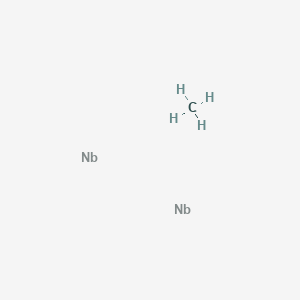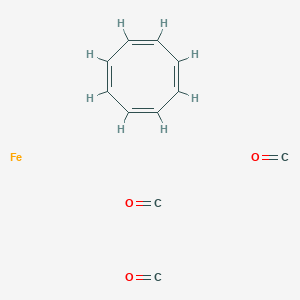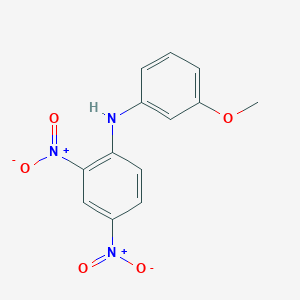
N-(3-methoxyphenyl)-2,4-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-2,4-dinitroaniline, commonly known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is known for its selective weed control and its ability to provide long-lasting residual activity in the soil.
Applications De Recherche Scientifique
Metolachlor has been extensively studied for its applications in weed control. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Metolachlor is also being studied for its potential use in the treatment of cancer. Research has shown that Metolachlor has cytotoxic effects on cancer cells and may be a potential candidate for chemotherapy.
Mécanisme D'action
Metolachlor works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids, which are essential for plant growth. Metolachlor works by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Effets Biochimiques Et Physiologiques
Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and should be used with caution near waterways. Metolachlor has been found to have a low potential for bioaccumulation in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is a selective herbicide, which means that it only targets certain types of weeds, making it useful for studying the effects of herbicides on specific plant species. However, one limitation of using Metolachlor in laboratory experiments is that it can be difficult to control the amount of herbicide that is applied to the plants.
Orientations Futures
There are several future directions for the research on Metolachlor. One potential area of research is the development of new formulations of Metolachlor that are more environmentally friendly. Another area of research is the study of the potential use of Metolachlor in the treatment of cancer. Further research is needed to determine the safety and efficacy of Metolachlor as a cancer treatment.
Conclusion:
In conclusion, Metolachlor is a widely used herbicide that has many scientific research applications. It works by inhibiting the growth of weeds by interfering with the synthesis of fatty acids. Metolachlor has low toxicity to mammals, birds, and fish, but can be toxic to aquatic organisms. It is useful in laboratory experiments for studying the effects of herbicides on plant growth, but can be difficult to control the amount of herbicide that is applied to the plants. There are several future directions for the research on Metolachlor, including the development of new formulations and the study of its potential use in the treatment of cancer.
Méthodes De Synthèse
Metolachlor is synthesized through a process called nitration. The first step in the synthesis of Metolachlor involves the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. The second step involves the reaction of 3-methoxy-4-nitroaniline with chloroacetyl chloride to form Metolachlor.
Propriétés
Numéro CAS |
14038-09-6 |
|---|---|
Nom du produit |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
Formule moléculaire |
C13H11N3O5 |
Poids moléculaire |
289.24 g/mol |
Nom IUPAC |
N-(3-methoxyphenyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
Clé InChI |
WQUJWAFXGOBBCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
2,4-Dinitro-3'-methoxydiphenylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



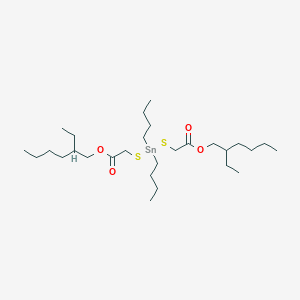
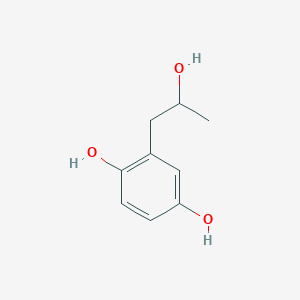
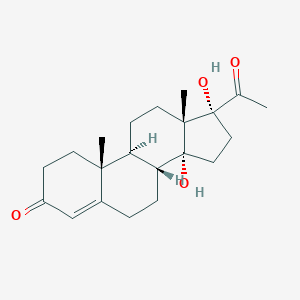
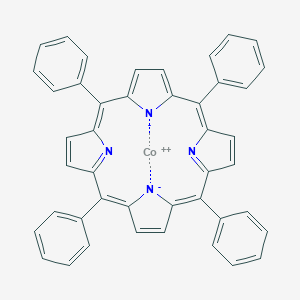
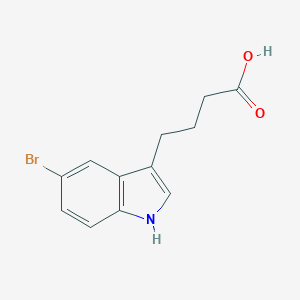
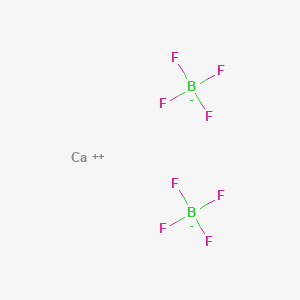
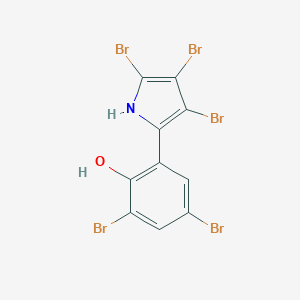
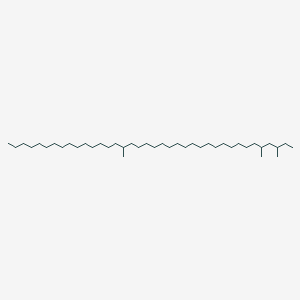
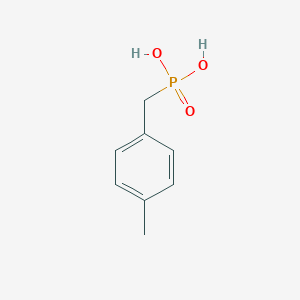
![[2]Benzopyrano[4,3-b][1]benzopyran, 5,6a,7,12a-tetrahydro-6a,10-dimethoxy-](/img/structure/B80155.png)
